In Vitro Potency: Telacebec's Sub-Nanomolar MIC50 Against H37Rv Compared to Standard TB Drugs
Telacebec (Q203) demonstrates a Minimum Inhibitory Concentration (MIC50) of 0.0025 μM (2.5 nM) against *M. tuberculosis* H37Rv in culture broth [1]. In a checkerboard assay, this is at least 120-fold more potent than delamanid (MIC50 = 0.30 μM) and 200-fold more potent than bedaquiline (MIC50 = 0.5 μM) in the same experimental system [1].
| Evidence Dimension | MIC50 (μM) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.0025 μM (2.5 nM) |
| Comparator Or Baseline | Delamanid: 0.30 μM; Bedaquiline: 0.5 μM; Isoniazid: 0.40 μM |
| Quantified Difference | 120-fold more potent than delamanid; 200-fold more potent than bedaquiline |
| Conditions | Culture broth medium, checkerboard assay using REMA method |
Why This Matters
This superior in vitro potency directly translates to lower required concentrations in biological assays, reducing the risk of off-target effects and enabling more sensitive and robust studies of mycobacterial bioenergetics.
- [1] Lu X, Williams Z, Hards K, et al. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2022;66(11):e0104622. doi:10.1128/aac.01046-22. Table 1. View Source
